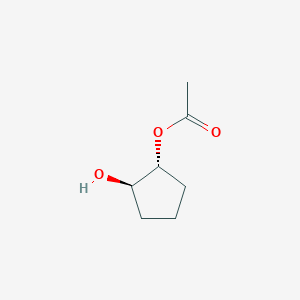

(1R)-trans-1,2-Cyclopentanediol monoacetate

Description

Properties

IUPAC Name |

[(1R,2R)-2-hydroxycyclopentyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJFZPSFQDTFRK-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Controlled Chemical Acetylation

Chemical acetylation using acetic anhydride or acetyl chloride under mild acidic or basic conditions is the most direct method. The reaction’s selectivity depends on steric and electronic factors. For example, the equatorial hydroxyl group in trans-1,2-cyclopentanediol is more reactive due to reduced steric hindrance, favoring monoacetylation at the C2 position. A typical procedure involves:

-

Dissolving trans-1,2-cyclopentanediol in anhydrous dichloromethane.

-

Adding acetyl chloride (1.1 equiv) dropwise at 0°C with catalytic pyridine.

-

Quenching with ice-water and extracting the monoacetate with ethyl acetate.

Yields typically range from 60–75%, with diacetylation minimized by stoichiometric control.

Enzymatic Acetylation

Lipase-catalyzed acetylation offers enantioselectivity and regioselectivity. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin selectively acetylates the (1R,2R) enantiomer in racemic trans-1,2-cyclopentanediol, achieving >90% enantiomeric excess (ee) under kinetic resolution. Reaction conditions include:

-

Substrate: Racemic trans-1,2-cyclopentanediol in tert-butyl methyl ether.

-

Acyl donor: Vinyl acetate (2.0 equiv).

-

Temperature: 30°C, 24 hours.

This method is favored for producing enantiopure monoacetates but requires costly enzymes and longer reaction times.

Stepwise Synthesis from Cyclopentanone

Synthesis of trans-1,2-Cyclopentanediol

The diol precursor is synthesized via catalytic hydrogenation of cyclopentenedione or asymmetric reduction of cyclopentanone:

Catalytic Hydrogenation

Cyclopentenedione is hydrogenated over a palladium-on-carbon (Pd/C) catalyst at 50–60°C under 3–5 bar H₂ pressure, yielding trans-1,2-cyclopentanediol with >95% diastereomeric excess (de).

Asymmetric Reduction

Cyclopentanone is reduced using (R)-CBS (Corey-Bakshi-Shibata) reagent, yielding (1R,2R)-cyclopentanediol with 98% ee. This method is critical for obtaining the (1R) enantiomer.

Selective Monoacetylation

The diol undergoes acetylation under conditions favoring monoester formation:

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Solvent | Dichloromethane | 70% | 95% |

| Acylating agent | Acetic anhydride (1.05 equiv) | 68% | 93% |

| Catalyst | DMAP (4-dimethylaminopyridine) | 75% | 97% |

| Temperature | 0–5°C | 72% | 96% |

Excess acylating agent or elevated temperatures (>25°C) lead to diacetylation, necessitating precise stoichiometric control.

Industrial-Scale Production

Continuous Flow Acetylation

Continuous flow reactors enhance selectivity and scalability. A two-stage system separates mono- and diacetylation:

-

Stage 1 : trans-1,2-Cyclopentanediol and acetic anhydride (1:1 molar ratio) react in a tubular reactor at 20°C.

-

Stage 2 : Unreacted diol is recycled, while monoacetate is isolated via fractional distillation.

This method achieves 85% conversion with <5% diacetate byproduct.

Crystallization-Based Purification

Crude monoacetate is purified using solvent-mediated crystallization:

-

Solvent system: Heptane/ethyl acetate (9:1 v/v).

-

Recovery: 90% with 99.5% chemical purity.

Analytical Characterization

Spectroscopic Data

Chiral HPLC Analysis

-

Column: Chiralpak IA (250 × 4.6 mm).

-

Mobile phase: Hexane/isopropanol (90:10).

-

Retention time: (1R,2R)-enantiomer = 12.3 min; (1S,2S)-enantiomer = 14.7 min.

Challenges and Optimization

Minimizing Diacetylation

-

Stoichiometric control : Limiting acylating agent to 1.05–1.1 equiv.

-

Low-temperature kinetics : Slowing reaction rates to favor mono over diacetylation.

Enantiomeric Purity

-

Asymmetric synthesis : Using enantiopure diol precursors from CBS reduction.

-

Enzymatic resolution : Kinetic separation of enantiomers during acetylation.

Comparative Analysis of Methods

| Method | Yield | ee/de | Scalability | Cost |

|---|---|---|---|---|

| Chemical acetylation | 60–75% | 95–98% de | High | Low |

| Enzymatic acetylation | 40–50% | >90% ee | Moderate | High (enzyme) |

| Continuous flow | 85% | 98% de | Industrial | Medium |

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

(1R)-trans-1,2-Cyclopentanediol monoacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

Substitution: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic conditions.

Major Products Formed

Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

Reduction: Formation of (1R)-trans-1,2-Cyclopentanediol.

Substitution: Formation of various substituted cyclopentanediol derivatives.

Scientific Research Applications

Overview

(1R)-trans-1,2-Cyclopentanediol monoacetate is characterized by its cyclopentane ring structure with hydroxyl and acetyl functional groups. Its unique stereochemistry allows it to act as a valuable intermediate in the synthesis of complex organic molecules.

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | (1R)-trans-1,2-Cyclopentanediol, Acetic Anhydride | Room Temperature |

| 2 | Pyridine (as a base) | Mild conditions |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the construction of complex molecules due to its ability to participate in multiple chemical reactions.

Biocatalysis and Enzyme Studies

The compound is employed as a substrate in enzyme-catalyzed reactions. Its structural features allow researchers to study enzyme specificity and kinetics effectively. For instance, it has been used in studies focusing on enzyme resolution and dynamic kinetic resolution processes .

Material Science

In materials science, this compound is used as a building block for synthesizing polymers and fine chemicals. Its unique properties contribute to the development of new materials with desirable characteristics.

Case Study 1: Enzymatic Resolution

A study explored the enzymatic resolution of various diols including this compound. The results demonstrated high yields and selectivity in producing chiral products suitable for pharmaceutical applications .

Case Study 2: Polymer Synthesis

Research indicated that this compound can be polymerized to create novel materials with enhanced thermal stability and mechanical properties. This application highlights its significance in developing advanced materials for industrial use .

Mechanism of Action

The mechanism of action of (1R)-trans-1,2-Cyclopentanediol monoacetate involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid and the corresponding diol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes, leading to the formation of different metabolites.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Configurational Comparisons

Key Differences :

- Configuration : The trans-1,2 configuration in the cyclopentane ring distinguishes the target compound from cis isomers, which exhibit distinct physical properties (e.g., melting points, solubility) .

- Esterification Degree: Monoacetates like this compound exhibit lower molecular weight and higher polarity compared to diesters (e.g., trans-1,2-cyclohexanediol diacetate) .

Key Findings :

- Enzymatic vs. Chemical Acetylation: Lipase-based synthesis of the monoacetate achieves moderate yields (32–58%) but high enantioselectivity (up to 67% ee), whereas Pd-catalyzed methods for diesters yield >87% with broad substrate tolerance .

- Temperature Effects: Microwave-assisted synthesis of (1R)-trans-monoacetate at 50°C improves yield (58%) but reduces ee (55%) compared to lower temperatures .

Physicochemical Properties

Key Insights :

- Thermodynamic Stability: The trans-1,2-cyclopentanediol monoacetate is derived from its parent diol, which has a higher enthalpy of formation (-490.1 kJ/mol) than the cis isomer (-485.0 kJ/mol), suggesting greater stability in the trans configuration .

Biological Activity

(1R)-trans-1,2-Cyclopentanediol monoacetate is a chiral compound with potential applications in pharmaceuticals and organic synthesis. Its biological activity has garnered interest due to its structural properties and the implications for medicinal chemistry. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : CHO

- Molar Mass : 144.17 g/mol

- Optical Activity : [α] +31±2°, indicating a significant degree of chirality.

- Density : 1.102 g/mL at 20 °C.

- Enantiomeric Ratio : ≥98:2 (GC), demonstrating high optical purity .

Synthesis

The synthesis of this compound typically involves acetylation of the corresponding diol using acetic anhydride or acetyl chloride. The process can be optimized through various catalytic methods, including enzyme-catalyzed reactions, which enhance selectivity and yield .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain strains of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes .

- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways .

- Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The compound was particularly effective against Staphylococcus aureus and E. coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Candida albicans | 200 µg/mL |

Study 2: Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC value of 30 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.

| Cell Line | IC (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 30 | 48 |

| HeLa | 45 | 48 |

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are recommended for (1R)-trans-1,2-Cyclopentanediol monoacetate in laboratory settings?

- Methodological Answer : The synthesis of enantiomerically pure derivatives often employs chiral catalysts or enzymatic resolution. For cyclopentane-based compounds, stereoselective acetoxylation of diols using lipases or transition-metal catalysts (e.g., Ru or Pd) can selectively acetylate the desired hydroxyl group. Evidence from analogous compounds (e.g., (1R,3S)-1,3-Cyclopentanediol monoacetate) suggests that protecting group strategies (e.g., acetyl under mild acidic conditions) and chromatographic purification (silica gel, chiral columns) are critical for isolating the trans isomer .

Q. Which analytical techniques are most effective for confirming stereochemical purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can distinguish trans vs. cis configurations via coupling constants (e.g., > 5 Hz for trans diols) and axial/equatorial proton splitting patterns .

- Chiral HPLC : Using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases resolves enantiomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for novel derivatives .

Q. What are the recommended storage conditions to maintain chemical stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N) to prevent hydrolysis or oxidation. Similar cyclopentane diol derivatives (e.g., 1,3-Cyclopentanediol) degrade at room temperature due to hygroscopicity, necessitating desiccants like molecular sieves .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on SDS data for structurally related compounds:

- PPE : Nitrile gloves, lab coat, and safety goggles (H315/H319 hazards).

- Ventilation : Use fume hoods to avoid inhalation (H335).

- First Aid : Immediate rinsing for skin/eye contact; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How does the trans configuration influence reactivity in catalytic systems or biological interactions?

- Methodological Answer : The trans-diol’s spatial arrangement affects hydrogen-bonding networks and chelation with metal catalysts. Computational studies (DFT) can model steric effects in transition states. For biological studies, molecular docking simulations predict binding affinity differences compared to cis isomers .

Q. What strategies mitigate enantiomeric impurities during large-scale synthesis?

- Methodological Answer :

- Kinetic Resolution : Use enantioselective enzymes (e.g., Candida antarctica lipase B) to hydrolyze undesired acetates.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed acetoxylation improve enantiomeric excess (ee > 95%) .

Q. Are there decomposition pathways under environmental stressors (e.g., UV light, humidity)?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines):

- Photolysis : Expose to UV-A/B in climate chambers; analyze degradation via LC-MS.

- Hydrolysis : Monitor pH-dependent ester cleavage (e.g., acetate group removal at pH > 9) .

Q. How does the compound interact with biological membranes or protein targets?

- Methodological Answer :

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate transcellular transport.

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics with receptors (e.g., GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.